Benzoic acid, 4-(diphenylphosphino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(diphenylphosphino)-, ethyl ester is a chemical compound known for its unique properties and applications in various fields of science and industry. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a diphenylphosphino group, and the carboxyl group is esterified with ethanol. This compound is particularly significant in organic synthesis and catalysis due to its ability to act as a ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(diphenylphosphino)-, ethyl ester typically involves the esterification of 4-(diphenylphosphino)benzoic acid with ethanol. One common method is the Mitsunobu reaction, which allows the conversion of primary and secondary alcohols to esters. In this reaction, 4-(diphenylphosphino)benzoic acid acts as both a reductant and a pronucleophile . The reaction conditions usually involve the use of di-2-methoxyethyl azodicarboxylate and triphenylphosphine, which facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mitsunobu reactions or other esterification techniques that ensure high yield and purity. The choice of method depends on the desired scale and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(diphenylphosphino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Reagents such as di-2-methoxyethyl azodicarboxylate and triphenylphosphine are used in Mitsunobu reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the nucleophile used; for example, esterification yields the ethyl ester of 4-(diphenylphosphino)benzoic acid.
Scientific Research Applications
Benzoic acid, 4-(diphenylphosphino)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(diphenylphosphino)-, ethyl ester involves its role as a ligand in catalysis. It coordinates with metal centers, such as palladium, to facilitate various chemical transformations. The diphenylphosphino group enhances the stability and reactivity of the metal-ligand complex, enabling efficient catalysis . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzoic acid: The parent compound, which lacks the ethyl ester group.
2-(Diphenylphosphino)benzoic acid: A positional isomer with the diphenylphosphino group in the ortho position.
4-(Diphenylphosphino)benzenesulfonic acid: A sulfonic acid derivative with similar ligand properties.
Uniqueness
Benzoic acid, 4-(diphenylphosphino)-, ethyl ester is unique due to its ester functionality, which can influence its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly useful in specific catalytic applications where these properties are advantageous .
Properties
CAS No. |
223510-97-2 |
---|---|
Molecular Formula |
C21H19O2P |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
ethyl 4-diphenylphosphanylbenzoate |
InChI |
InChI=1S/C21H19O2P/c1-2-23-21(22)17-13-15-20(16-14-17)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 |
InChI Key |
REWSBBADFKKLGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.